5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
CAS No.: 869344-14-9
Cat. No.: VC7352383
Molecular Formula: C22H20F3N5OS
Molecular Weight: 459.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869344-14-9 |
|---|---|
| Molecular Formula | C22H20F3N5OS |
| Molecular Weight | 459.49 |
| IUPAC Name | 5-[(3,4-difluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Standard InChI | InChI=1S/C22H20F3N5OS/c1-13-26-22-30(27-13)21(31)20(32-22)19(14-6-7-15(23)17(25)12-14)29-10-8-28(9-11-29)18-5-3-2-4-16(18)24/h2-7,12,19,31H,8-11H2,1H3 |
| Standard InChI Key | REQDKKTWBSLSHO-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)C5=CC=CC=C5F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula, C₂₂H₂₀F₃N₅OS, reflects a hybrid structure combining a thiazolo[3,2-b] triazole core with two distinct fluorinated aromatic systems. Key structural features include:
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A thiazole ring fused to a 1,2,4-triazole, forming a bicyclic system.
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A 3,4-difluorophenyl group attached via a methylene bridge to the triazole ring.
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A 4-(2-fluorophenyl)piperazine moiety linked to the central methylene group.
The presence of three fluorine atoms enhances electronegativity and influences molecular polarity, potentially improving bioavailability and target binding.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Weight | 459.49 g/mol |
| IUPAC Name | 5-[(3,4-Difluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-thiazolo[3,2-b][1,2,]triazol-6-ol |
| SMILES | CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)C5=CC=CC=C5F)O |
| InChIKey | REQDKKTWBSLSHO-UHFFFAOYSA-N |
Synthesis and Characterization
Synthesis involves multi-step organic reactions, typically starting with the construction of the thiazolo-triazole core followed by sequential functionalization. Critical steps include:
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Cyclocondensation of thioamide precursors with hydrazine derivatives to form the triazole ring.
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Alkylation or Mannich reactions to introduce the difluorophenyl and piperazine groups.
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Purification via column chromatography and recrystallization.
Characterization relies on ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry and stereochemical integrity. The logP value (estimated at 3.8) suggests moderate lipophilicity, aligning with compounds capable of crossing biological membranes.
Biological Activity and Mechanistic Insights
Enzyme and Receptor Modulation
The compound’s design implies interactions with enzymes or G-protein-coupled receptors (GPCRs), particularly those modulated by piperazine-containing ligands. For example:
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Piperazine moieties often target serotonin (5-HT) receptors or dopamine receptors, suggesting potential neuropharmacological applications.
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Fluorine substitutions enhance binding affinity to hydrophobic pockets in enzyme active sites, as seen in tyrosinase inhibitors.
Comparative Analysis with Related Compounds
Structural Analogues in Patent Literature
The patent WO2020021447A1 discloses thieno-triazatricyclo derivatives with NLRP3 inflammasome inhibitory activity . While distinct in core structure, shared features include:
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Piperazine side chains for solubility and target engagement.
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Halogen substituents (e.g., Cl, F) to fine-tune pharmacokinetics.
Table 2: Comparison with NLRP3 Inhibitors
| Property | VC7352383 | Patent Compound CYWGKTBADHHYHD |
|---|---|---|
| Core Structure | Thiazolo-triazole | Thieno-triazatricyclo |
| Molecular Weight | 459.49 | 502.95 |
| Key Substituents | 3,4-Difluorophenyl | 4-Chlorophenyl |
| Putative Target | Tyrosinase/GPCRs | NLRP3 Inflammasome |
Piperazine-Containing Derivatives
The compound 5-{4-(4-fluorophenyl)piperazin-1-ylmethyl}- triazolo[3,2-b]thiazol-6-ol (CAS 868221-02-7) shares a similar piperazine-thiazole scaffold but substitutes difluorophenyl with thiophene. This alteration reduces molecular weight (415.51 vs. 459.49) but retains inhibitory activity against metalloenzymes.
Challenges and Future Directions
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Solubility Limitations: Aqueous solubility data remain unreported, necessitating formulation studies with co-solvents or prodrug approaches.
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Target Identification: Proteomic profiling is required to elucidate precise molecular targets beyond hypothetical mechanisms.
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In Vivo Efficacy: Pharmacokinetic studies in rodent models are critical to assess bioavailability and toxicity.
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